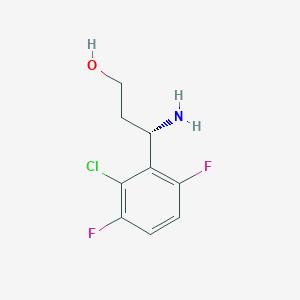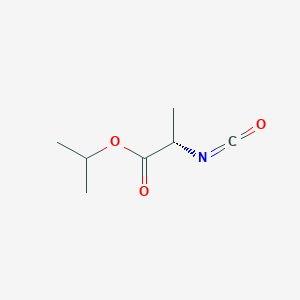
propan-2-yl (2S)-2-isocyanatopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (2S)-2-isocyanatopropanoate is an organic compound with a unique structure that includes an isocyanate group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yl (2S)-2-isocyanatopropanoate can be synthesized through several methods. One common approach involves the reaction of propan-2-yl (2S)-2-aminopropanoate with phosgene or a phosgene equivalent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling phosgene. The use of alternative phosgene-free methods, such as the Curtius rearrangement of acyl azides, is also explored to minimize the environmental impact and improve safety.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl (2S)-2-isocyanatopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water or alcohols, forming carbamic acids or carbamates.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with diols or polyols.
Common Reagents and Conditions
Common reagents for reactions involving this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent the decomposition of the isocyanate group.
Major Products Formed
The major products formed from reactions with this compound include ureas, carbamates, and polyurethanes, depending on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Propan-2-yl (2S)-2-isocyanatopropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of polyurethanes, which are important materials in the manufacture of foams, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of propan-2-yl (2S)-2-isocyanatopropanoate involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity allows the compound to modify the structure and function of biomolecules, which can be exploited in various applications, including drug development and biomolecule labeling.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to propan-2-yl (2S)-2-isocyanatopropanoate include:
Propan-2-yl (2S)-2-aminopropanoate: The precursor to the isocyanate compound.
Propan-2-yl (2S)-2-carbamoylpropanoate: A related compound with a carbamate group instead of an isocyanate group.
Propan-2-yl (2S)-2-hydroxypropanoate: A compound with a hydroxyl group instead of an isocyanate group.
Uniqueness
This compound is unique due to the presence of both an isocyanate group and an ester functional group in its structure. This combination of functional groups provides the compound with a distinct reactivity profile, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
propan-2-yl (2S)-2-isocyanatopropanoate |
InChI |
InChI=1S/C7H11NO3/c1-5(2)11-7(10)6(3)8-4-9/h5-6H,1-3H3/t6-/m0/s1 |
Clave InChI |
BLNZQKBKXAJMRZ-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C(=O)OC(C)C)N=C=O |
SMILES canónico |
CC(C)OC(=O)C(C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



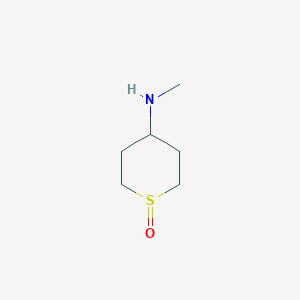
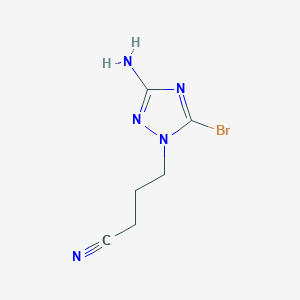



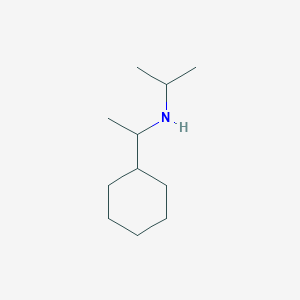
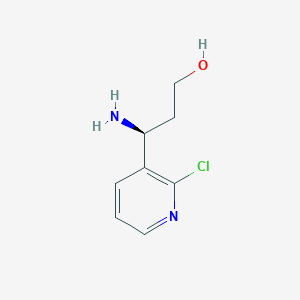
![2-Bromo-6-({[2-(dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B13307062.png)


![2-[(But-2-yn-1-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13307080.png)
![tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate](/img/structure/B13307085.png)
